N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide
Overview
Description
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
The synthesis of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reaction: The methoxy group is introduced to the benzoxazole ring via a substitution reaction using methoxy-containing reagents.
Coupling Reaction: The benzoxazole derivative is then coupled with 3-bromophenyl-2,2-diphenylacetamide through a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or alkylating agents.
Scientific Research Applications
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: The compound is used as an intermediate in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is utilized in biological assays to study its effects on different biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound inhibits the synthesis of bacterial and fungal cell walls, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of DNA synthesis.
Comparison with Similar Compounds
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide can be compared with other benzoxazole derivatives, such as:
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide: This compound has a methyl group instead of a methoxy group, which may alter its pharmacological properties.
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide: The presence of a chloro group can enhance the compound’s antibacterial activity but may also increase its toxicity.
Properties
IUPAC Name |
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3/c1-32-23-15-16-25-24(18-23)30-28(33-25)21-13-8-14-22(17-21)29-27(31)26(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-18,26H,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUYDWHANMHXBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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